N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide
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Overview
Description
N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide is a complex organic compound that features a quinazoline ring system substituted with a trifluoromethyl group, an ethyl linker, and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions using ethyl halides.
Formation of the Thiophene Carboxamide: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the thiophene ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions, especially at the positions adjacent to the trifluoromethyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are typically used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline, tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline or thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound’s electronic properties could be exploited in the development of organic semiconductors or light-emitting diodes (OLEDs).
Biological Research: The compound can be used as a probe to study biological pathways involving quinazoline or thiophene derivatives.
Industrial Applications: The compound may find use as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can contribute to its electronic properties and overall stability .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities with the thiophene moiety.
Quinazoline Derivatives: Compounds such as 4-(trifluoromethyl)quinazoline and 2-ethylquinazoline are structurally related to the quinazoline core.
Uniqueness
N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide is unique due to the combination of its trifluoromethyl-substituted quinazoline core and thiophene carboxamide moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c17-16(18,19)14-11-3-1-2-4-12(11)21-13(22-14)5-7-20-15(23)10-6-8-24-9-10/h6,8-9H,1-5,7H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCNKXUZSJLCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CSC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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